molecular formula C19H16N2O4S B574596 Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate CAS No. 182258-03-3

Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate

Cat. No.: B574596
CAS No.: 182258-03-3
M. Wt: 368.407
InChI Key: RQJCSMQRGRKGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrolo[3,4-b]indole core fused with a phenylsulfonyl group and an ethyl carboxylate substituent. This compound has garnered attention in synthetic organic chemistry due to its unique bicyclic framework, which combines indole and pyrrole moieties. Notably, its synthesis was anticipated in the Barton–Zard reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate, but the reaction instead yielded an isomeric product (ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate), highlighting synthetic challenges in accessing this specific regioisomer .

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-2H-pyrrolo[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-2-25-19(22)17-18-15(12-20-17)14-10-6-7-11-16(14)21(18)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJCSMQRGRKGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718709
Record name Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182258-03-3
Record name Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through the Barton-Zard reaction, which involves the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate. This reaction typically yields various pyrrole derivatives, including the target compound . The structural formula can be represented as follows:

C16H16N2O4S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

2.1 Antimicrobial Properties

Pyrrole derivatives have been recognized for their antimicrobial activities. This compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The sulfonyl group enhances its interaction with bacterial enzymes, potentially inhibiting their growth .

2.2 Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against HIV-1. The phenylsulfonyl group in the indole structure has been associated with inhibition of viral replication in vitro, suggesting a potential application in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Effective against MRSA and other pathogens
Antiviral Inhibits HIV-1 replication in vitro
Anti-inflammatory Modulates pro-inflammatory cytokine production

Case Study: Antimicrobial Testing

In a controlled study examining the antimicrobial efficacy of various pyrrole derivatives, this compound was tested against a panel of bacteria including E. coli and Pseudomonas aeruginosa. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study: Antiviral Potential

A study investigating the antiviral potential of phenylsulfonyl indoles found that derivatives similar to this compound effectively inhibited HIV-1 reverse transcriptase activity. This suggests that further exploration into this compound could yield valuable insights for antiviral therapies.

4. Conclusion

This compound presents a compelling case for further research due to its diverse biological activities. While existing studies highlight its antimicrobial and potential antiviral properties, additional research is necessary to fully elucidate its mechanisms of action and therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate has been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structures exhibit inhibitory effects on cancer cell lines. For instance, derivatives of pyrroloindoles have shown promise in targeting specific pathways involved in tumor growth and proliferation .
  • Enzyme Inhibition :
    The compound has demonstrated inhibitory activity against certain enzymes, such as nucleotide pyrophosphatase/phosphodiesterase. This suggests potential applications in treating diseases where these enzymes play a crucial role .
  • Neuroprotective Effects :
    Research indicates that similar compounds may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative disorders . The structural features of this compound could contribute to this activity.

Synthetic Applications

  • Building Blocks for Complex Molecules :
    This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it an essential building block in organic synthesis .
  • C-H Activation Reactions :
    The compound can participate in C-H activation reactions, which are vital for the functionalization of hydrocarbons. This property is particularly useful in synthesizing new materials and pharmaceuticals .

Case Study 1: Anticancer Activity Assessment

In a study examining the anticancer properties of pyrroloindoles, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of human nucleotide pyrophosphatase/phosphodiesterase by derivatives of the compound showed promising results. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group could enhance inhibitory potency .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Applications/Findings Reference
Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate Pyrrolo[3,4-b]indole Phenylsulfonyl, ethyl carboxylate Synthetic target; unattained via Barton–Zard reaction
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate Pyrrolo[2,3-b]indole Phenylsulfonyl, ethyl carboxylate Actual product of Barton–Zard reaction; isomer of target compound
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE) Pyrido[3,4-b]indole Ethyl carboxylate Promotes remyelination via GABAA modulation; validated in oligodendrocyte studies
Methyl (1S,3R)-2-benzyl-1-cyclopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate Tetrahydro-β-carboline Benzyl, cyclopropyl, methyl carboxylate HDAC inhibitor; antiproliferative activity in cancer models
Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate Pyrido[3,4-b]indole Methyl, isopropoxy, ethyl carboxylate Identified in human exposome; non-natural metabolite

Physicochemical Properties

The phenylsulfonyl group in the target compound likely enhances electrophilicity and steric bulk compared to methyl or isopropoxy substituents in analogues (Table 1). This may influence solubility, bioavailability, and receptor interactions. For instance, β-CCE’s pyrido[3,4-b]indole core and unsubstituted nitrogen improve blood-brain barrier penetration, critical for its CNS activity , whereas the target compound’s sulfonyl group could limit such permeability.

Preparation Methods

Role of N-Indole Protecting Groups

The Barton–Zard reaction, a classical method for pyrrole synthesis, involves the base-mediated cyclization of 3-nitroindoles with isocyanoacetates. However, the N-protecting group on the indole nucleus dictates whether pyrrolo[2,3-b]indole or pyrrolo[3,4-b]indole products form. For example:

  • Phenylsulfonyl protection at N-1 (e.g., 3-nitro-1-(phenylsulfonyl)indole) leads to pyrrolo[2,3-b]indoles via a fragmentation-rearrangement pathway.

  • Ethoxycarbonyl protection (e.g., 1-ethoxycarbonyl-3-nitroindole) favors direct cyclization to pyrrolo[3,4-b]indoles without rearrangement.

This dichotomy arises from the steric and electronic effects of the N-substituent: phenylsulfonyl groups stabilize intermediates prone to ring-opening, while ethoxycarbonyl groups permit straightforward annulation.

Synthesis of the Target Compound

To access ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate, a modified Barton–Zard protocol is required. Key steps include:

  • Substrate Preparation : 3-Nitroindole derivatives lacking N-phenylsulfonyl protection must be synthesized. For example, 1-ethoxycarbonyl-3-nitroindole serves as a precursor.

  • Cyclization : Treatment with ethyl isocyanoacetate and 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at room temperature induces cyclization to form the pyrrolo[3,4-b]indole core.

  • Post-Functionalization : Introducing the phenylsulfonyl group at position 4 necessitates subsequent sulfonylation, though direct methods remain underexplored in literature.

Table 1 : Comparison of Barton–Zard Products Based on N-Protecting Groups

N-Protecting GroupProduct TypeYield (%)Key Reference
PhenylsulfonylPyrrolo[2,3-b]indole62–70
EthoxycarbonylPyrrolo[3,4-b]indole68–75

1,3-Dipolar Cycloaddition Strategies

Munchnone-Mediated Annulation

An alternative route involves 1,3-dipolar cycloaddition between 3-nitroindoles and munchnones (oxazolium-5-olates). For instance, reacting 3-nitro-1-(phenylsulfonyl)indole with N-benzyl-N-benzoylglycine-derived munchnones yields pyrrolo[3,4-b]indoles. Notably:

  • Regiochemical Control : Frontier molecular orbital (FMO) theory predicts bonding between the C-2 position of the indole and the munchnone’s dipole. However, experimental outcomes often favor “anti-FMO” products due to stabilizing π-interactions between the munchnone’s phenyl group and the indole’s nitro substituent.

  • Substituent Effects : Electron-withdrawing groups on the indole (e.g., nitro) enhance reactivity, while bulky N-protecting groups impede cycloaddition.

Table 2 : Representative Cycloaddition Outcomes

Munchnone StructureIndole SubstrateMajor ProductYield (%)
N-Benzyl-N-benzoylglycine3-Nitro-1-(phenylsulfonyl)Pyrrolo[3,4-b]indole78
N-Methyl-N-acetyl3-Nitro-1-ethoxycarbonylPyrrolo[3,4-b]indole65

Mechanistic and Stereochemical Considerations

Hybridization and Crystal Packing

X-ray crystallography of related compounds reveals:

  • The indole nitrogen adopts sp^2^ hybridization (bond angle sum ≈ 345°).

  • Non-covalent interactions (N–H···O, C–H···O) stabilize crystal packing, with π–π stacking distances of 3.6–3.9 Å.

Solvent and Base Effects

  • DBU vs. Other Bases : DBU’s strong base strength facilitates deprotonation in Barton–Zard reactions, whereas weaker bases like K~2~CO~3~ favor slower, more selective pathways.

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance cyclization rates compared to dichloromethane or ether .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate, and what are their mechanistic considerations?

The compound is synthesized via modified Barton–Zard reactions. Key steps involve cyclization of 3-nitroindole derivatives with ethyl isocyanoacetate. Evidence shows that substituents (e.g., phenylsulfonyl groups) and reaction conditions critically influence regioselectivity. For example, using 3-nitro-1-phenylsulfonylindole under Barton–Zard conditions can lead to unexpected pyrrolo[2,3-b]indole products unless stabilized by DBU (1,5-diazabicycloundec-5-ene), which suppresses rearrangements . Methodological optimization includes monitoring reaction progress via LC-MS and adjusting solvent polarity to favor the desired pathway.

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining the crystal structure, particularly for verifying the dihydropyrroloindole scaffold and sulfonyl group orientation . Complementary techniques include 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions, with DMSO-d6 as a solvent for resolving indole NH protons. ESI-MS validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches .

Advanced Research Questions

Q. How do solvent polarity and protic/aprotic environments influence the reactivity of this compound in cycloaddition or substitution reactions?

Solvent choice dictates reaction pathways. In protic solvents (e.g., alcohols), 2,4-dihydropyrrolo[3,4-b]indoles undergo Michael addition with activated alkynes, while aprotic solvents (e.g., ether) favor Diels-Alder reactions. Isotopic labeling (e.g., 2H^2 \text{H} or 18O^{18}\text{O}) and stereospecific hydrolysis can identify dipolar intermediates, suggesting a stepwise mechanism in polar media versus concerted pathways in non-polar systems . Computational studies (DFT) further elucidate solvent effects on transition states.

Q. What strategies address contradictions in crystallographic data refinement for derivatives of this compound?

High-resolution data (≤1.0 Å) and twin refinement (via SHELXL) are essential for resolving disorder in sulfonyl or ethyl groups. For twinned crystals, the HKLF5 format in SHELX improves merging of overlapping reflections. Discrepancies in thermal parameters may require constraints (e.g., SIMU/DELU instructions) to model anisotropic displacement accurately .

Q. What pharmacological activities are hypothesized for this compound, and how are they evaluated?

Structural analogs (e.g., pyrido[3,4-b]indole derivatives) exhibit activity as GABAA_A receptor modulators or GPX4 inhibitors, suggesting potential neuroinhibitory or ferroptosis-inducing properties. In vitro assays include electrophysiology (patch-clamp for GABAA_A currents) or lipid peroxidation measurements. In vivo models (e.g., wildtype mice) assess bioavailability and CNS penetration, with LC-MS/MS quantifying plasma and brain concentrations .

Methodological Tables

Table 1: Solvent Effects on Reaction Pathways

Solvent TypeReaction PathwayKey IntermediateAnalytical Validation
Protic (MeOH)Michael AdditionDipolar intermediate1H^1 \text{H} NMR (δ 7.2–7.5 ppm for indole H), HRMS
Aprotic (Et2_2O)Diels-AlderCyclohexene adductX-ray (C–C bond length ~1.54 Å), IR (C=O at 1700 cm1^{-1})
Data from

Table 2: SHELX Refinement Parameters for Twinned Crystals

ParameterValuePurpose
TWIN0.25, -0.25Defines twin law
BASF0.35Scales twin fractions
SIMU0.01 Å2^2Constrains anisotropic displacement
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.